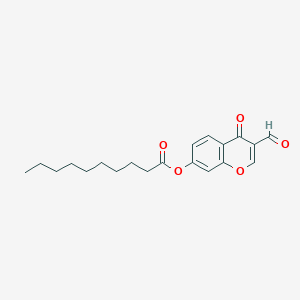
3-Formyl-4-oxo-4H-1-benzopyran-7-yl decanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Formyl-4-oxo-4H-1-benzopyran-7-yl decanoate is a chemical compound that belongs to the class of benzopyran derivatives Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formyl-4-oxo-4H-1-benzopyran-7-yl decanoate typically involves the formylation of benzopyran derivatives. One common method is the Vilsmeier-Haack reaction, which uses formylating agents like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group at the desired position . The reaction conditions often require controlled temperatures and specific solvents to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Formyl-4-oxo-4H-1-benzopyran-7-yl decanoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: 3-Carboxy-4-oxo-4H-1-benzopyran-7-yl decanoate.
Reduction: 3-Hydroxymethyl-4-oxo-4H-1-benzopyran-7-yl decanoate.
Substitution: Depending on the nucleophile, various substituted benzopyran derivatives.
Applications De Recherche Scientifique
3-Formyl-4-oxo-4H-1-benzopyran-7-yl decanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Formyl-4-oxo-4H-1-benzopyran-7-yl decanoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Formylchromone: A closely related compound with similar formyl and chromone structures.
4-Oxo-4H-1-benzopyran-2-carboxylic acid: Another benzopyran derivative with a carboxylic acid group instead of a decanoate ester.
Uniqueness
3-Formyl-4-oxo-4H-1-benzopyran-7-yl decanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its decanoate ester group differentiates it from other benzopyran derivatives, potentially enhancing its lipophilicity and bioavailability .
Propriétés
Numéro CAS |
648433-85-6 |
|---|---|
Formule moléculaire |
C20H24O5 |
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
(3-formyl-4-oxochromen-7-yl) decanoate |
InChI |
InChI=1S/C20H24O5/c1-2-3-4-5-6-7-8-9-19(22)25-16-10-11-17-18(12-16)24-14-15(13-21)20(17)23/h10-14H,2-9H2,1H3 |
Clé InChI |
SOLAZEIDJHXZMV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


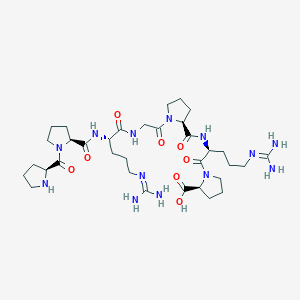
![3-({3-[(4-tert-Butylcyclohexyl)methyl]-1,4-dioxo-1,4-dihydronaphthalen-2-yl}oxy)-2,2,4,4-tetramethylpentan-3-yl phosphate](/img/structure/B12604106.png)

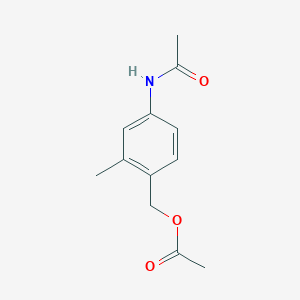
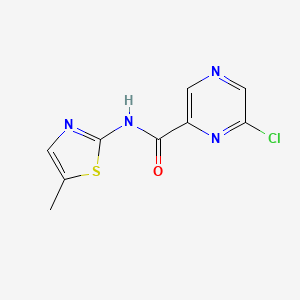
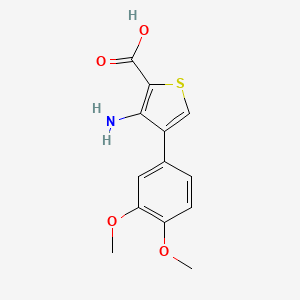
![7-[2-(2-Chloropyrimidin-4-yl)hydrazinyl]-3,4,5,6-tetrahydro-2H-azepine](/img/structure/B12604134.png)
![S-{3,5-Dichloro-6-[(diethoxyphosphoryl)oxy]pyridin-2-yl}-L-cysteine](/img/structure/B12604139.png)
![Azuleno[1,2-B]furan-4,8-dione](/img/structure/B12604140.png)
![3-Acetamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12604147.png)
![2-[4-(4-Hydroxyphenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B12604154.png)
![Methyl [(3-chloro-2-iodobut-2-en-1-yl)oxy]acetate](/img/structure/B12604160.png)
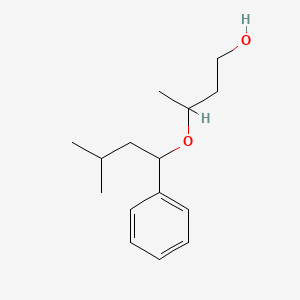
![5-{4-[(2-Methylpropyl)sulfanyl]-1,2,5-thiadiazol-3-yl}pyrimidine](/img/structure/B12604166.png)
